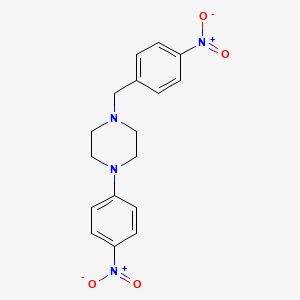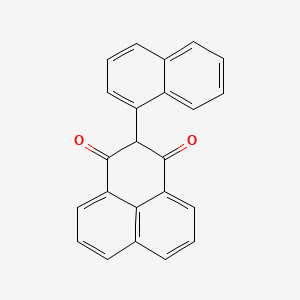
2-(1-naphthyl)-1H-phenalene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthyl)-1H-phenalene-1,3(2H)-dione, commonly known as NPQ, is a fluorescent probe that has been widely used in scientific research. It is a member of the naphthalimide family of compounds and is characterized by its unique photophysical properties. NPQ has been used in a variety of applications, ranging from biological imaging to chemical sensing.
Aplicaciones Científicas De Investigación
NPQ has been used in a variety of scientific research applications, including biological imaging, chemical sensing, and environmental monitoring. In biological imaging, NPQ has been used as a fluorescent probe to visualize cellular structures and processes. It has also been used to monitor changes in intracellular pH and calcium levels. In chemical sensing, NPQ has been used to detect metal ions and other small molecules. In environmental monitoring, NPQ has been used to detect pollutants and other contaminants in water and soil samples.
Mecanismo De Acción
The mechanism of action of NPQ is based on its ability to undergo a photo-induced intramolecular charge transfer (ICT) process. When excited by light, the electron density of the molecule is redistributed, resulting in a change in its photophysical properties. This process can be used to detect changes in the local environment, such as changes in pH or the presence of metal ions.
Biochemical and Physiological Effects
NPQ has been shown to have low toxicity and does not have any known biochemical or physiological effects. It is considered to be a safe and non-invasive tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPQ is its versatility. It can be used in a variety of scientific research applications, ranging from biological imaging to chemical sensing. It is also relatively easy to synthesize and has low toxicity. However, there are also some limitations to its use. For example, NPQ is sensitive to changes in temperature and pH, which can affect its photophysical properties. It is also prone to photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are many potential future directions for the use of NPQ in scientific research. One area of interest is the development of new fluorescent probes based on the naphthalimide scaffold. These probes could be designed to have improved photophysical properties, such as increased brightness or sensitivity to specific environmental changes. Another area of interest is the development of new applications for NPQ, such as in the detection of specific biomolecules or in the study of cellular signaling pathways. Finally, there is also potential for the use of NPQ in clinical applications, such as in the detection of cancer cells or in the monitoring of drug delivery.
Métodos De Síntesis
NPQ can be synthesized through a multi-step process involving the condensation of 1-naphthylamine with phthalic anhydride. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography. The final product is a yellow powder that is soluble in a variety of organic solvents.
Propiedades
IUPAC Name |
2-naphthalen-1-ylphenalene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O2/c24-22-18-12-4-8-15-9-5-13-19(20(15)18)23(25)21(22)17-11-3-7-14-6-1-2-10-16(14)17/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVZZACZUJGWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
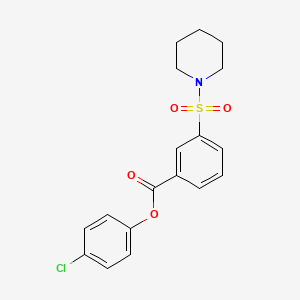
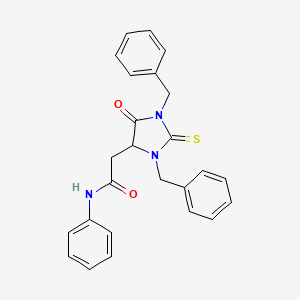
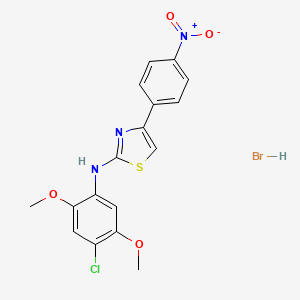
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)
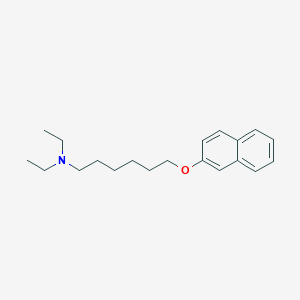
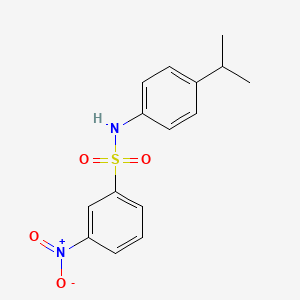
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)
![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)
